3'-Ethoxy-2',4'-difluoroacetophenone
Overview
Description
3’-Ethoxy-2’,4’-difluoroacetophenone is an organic compound with the molecular formula C10H10F2O2. It is a derivative of acetophenone, where the phenyl ring is substituted with ethoxy and difluoro groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 3’-Ethoxy-2’,4’-difluoroacetophenone typically involves the reaction of 2,4-difluoroacetophenone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group onto the phenyl ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3’-Ethoxy-2’,4’-difluoroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Ethoxy-2’,4’-difluoroacetophenone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Ethoxy-2’,4’-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups influence the compound’s reactivity and binding affinity, affecting its biological activity. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
3’-Ethoxy-2’,4’-difluoroacetophenone can be compared with other acetophenone derivatives, such as:
2’,4’-Difluoroacetophenone: Lacks the ethoxy group, resulting in different reactivity and applications.
3’-Methoxy-2’,4’-difluoroacetophenone: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in chemical behavior and uses.
The uniqueness of 3’-Ethoxy-2’,4’-difluoroacetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-ethoxy-2,4-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10-8(11)5-4-7(6(2)13)9(10)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSSJUBUQZDDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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